3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide
Description
The compound 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a chloro-substituted benzene ring, a tetrahydroisoquinoline moiety, and a dimethylaminophenyl group. This analysis focuses on comparing Compound A with structurally related sulfonamides and heterocyclic derivatives to infer structure-activity relationships (SARs) and physicochemical properties.
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-28(2)23-12-10-20(11-13-23)25(29-15-14-19-6-3-4-7-21(19)18-29)17-27-32(30,31)24-9-5-8-22(26)16-24/h3-13,16,25,27H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQUOFXYXKDRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonamide group, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibiotic or enzyme inhibitor, targeting specific biological pathways.
Medicine
Medicinal chemistry applications may include the development of new drugs based on the sulfonamide structure. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Sulfonamide Framework
Compound A shares a benzene-sulfonamide core with several analogs (e.g., SC-558 derivatives from ). However, its substituents and appended groups differentiate it significantly:
Key distinctions include:
- Dimethylaminophenyl: Introduces strong electron-donating effects, contrasting with substituents like methoxy (1c) or bromine (1d) in SC-558 derivatives .
Substituent Effects on Physicochemical Properties
Halogen Substituents
- Chlorine (Compound A) : Enhances lipophilicity (logP) compared to hydrogen (1a) or methoxy (1c) but reduces it relative to bromine (1d) . Chlorine’s electronegativity may stabilize the sulfonamide group via resonance.
- Dichlorobenzyl ( ) : A dichlorinated analog (3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide) exhibits higher logP and metabolic stability due to increased halogen content.
Heterocyclic Variations
Pharmacological Implications of Structural Variations
Receptor Binding and Selectivity
- Tetrahydroisoquinoline: This moiety may target aminergic receptors (e.g., serotonin or dopamine receptors) due to structural similarity to endogenous neurotransmitters. In contrast, thiophene-containing analogs ( ) might favor kinase or enzyme inhibition.
- Dimethylaminophenyl: The strong electron-donating group could enhance binding to receptors requiring cationic or polar interactions, unlike non-polar substituents (e.g., methyl in 1b ).
Metabolic Stability
- Compound A: The tetrahydroisoquinoline group may undergo oxidative metabolism via cytochrome P450 enzymes, whereas benzothiophene derivatives ( ) are prone to sulfoxidation or glucuronidation.
Biological Activity
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The unique structural characteristics of this compound suggest it may interact with various biological targets, particularly in neuropharmacology.
Chemical Structure and Properties
The compound features several notable functional groups:
- Chloro group : This may enhance lipophilicity and influence receptor interactions.
- Dimethylamino group : Commonly associated with improved bioavailability.
- Tetrahydroisoquinoline moiety : Implicated in various neuropharmacological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN3O2S |
| Molecular Weight | 437.95 g/mol |
| CAS Number | 946316-97-8 |
Pharmacological Potential
Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities:
- Neurokinin Receptor Modulation : The compound may act as an antagonist at neurokinin receptors, which play crucial roles in pain perception and inflammatory responses.
- Antidepressant-like Effects : Due to its structural similarity to other known psychoactive compounds, it may possess antidepressant properties.
- Anti-inflammatory Activity : The sulfonamide group is often linked to anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Neurokinin Receptors : A study demonstrated that structurally similar sulfonamides can effectively block neurokinin receptor activity in vitro, suggesting potential applications in pain management therapies .
- Antidepressant Activity : Research has indicated that compounds with a tetrahydroisoquinoline structure exhibit significant antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:
- Receptor Binding : Binding affinity studies using radiolabeled ligands could clarify its interaction with neurokinin receptors.
- Signal Transduction Pathways : Investigating downstream signaling pathways activated by receptor binding could provide insight into its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | Trifluoromethyl group | Enhanced potency against certain targets |
| N-[6-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]-N,N-dimethylpropanamide | Pyridine ring system | Potentially different pharmacokinetic properties |
| 3-Chloro-N-{[4-(morpholino)phenyl]}-N,N-dimethylpropanamide | Morpholino substituent | Variability in receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
